molecular formula C21H20O5 B241216 isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate

isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate

Cat. No. B241216
M. Wt: 352.4 g/mol
InChI Key: ZGAWTQNHGOYRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate, also known as IBOPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IBOPA is a derivative of coumarin, a natural compound found in many plants, and has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate as a fluorescent probe for metal ions involves the chelation of the metal ion by the coumarin moiety, resulting in a change in fluorescence intensity. As a photosensitizer, isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate generates reactive oxygen species upon exposure to light, which can damage cancer cells and lead to their destruction.
Biochemical and Physiological Effects:
isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate has been shown to have low toxicity and minimal effects on cellular function, making it a promising candidate for scientific research applications. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate has several advantages for lab experiments, including its high selectivity for metal ions and its ability to generate reactive oxygen species upon exposure to light. However, its limited solubility in water and potential for photobleaching are limitations that must be considered.

Future Directions

For isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate research include the development of new synthesis methods to improve yield and purity, the exploration of its potential applications in drug discovery and development, and the investigation of its biochemical and physiological effects in vivo. Additionally, the development of new fluorescent probes and photosensitizers based on the isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate scaffold could lead to the discovery of new therapeutic agents for a variety of diseases.

Synthesis Methods

Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate can be synthesized through various methods, including the reaction of coumarin with isobutyl bromoacetate in the presence of a base or through the reaction of coumarin with isobutyl chloroacetate in the presence of a catalyst. The yield and purity of isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate can be improved through purification techniques such as column chromatography.

Scientific Research Applications

Isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate has potential applications in scientific research as a fluorescent probe for the detection of metal ions such as copper and zinc. It can also be used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs to destroy cancer cells. Additionally, isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate can be used as a building block for the synthesis of other compounds with potential applications in drug discovery and development.

properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

2-methylpropyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C21H20O5/c1-14(2)11-26-20(22)13-24-16-8-9-17-19(10-16)25-12-18(21(17)23)15-6-4-3-5-7-15/h3-10,12,14H,11,13H2,1-2H3

InChI Key

ZGAWTQNHGOYRST-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Canonical SMILES

CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3

Origin of Product

United States

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